3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine
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Overview
Description
3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring substituted with dimethoxymethyl and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the dimethoxymethyl group can influence its reactivity and binding affinity. These properties contribute to the compound’s overall biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)pyridin-2-amine: Lacks the dimethoxymethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethoxy)pyridin-2-amine: Similar structure but with different substitution patterns, leading to variations in activity and applications.
Uniqueness
3-(Dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the trifluoromethoxy and dimethoxymethyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11F3N2O3 |
---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
3-(dimethoxymethyl)-4-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C9H11F3N2O3/c1-15-8(16-2)6-5(17-9(10,11)12)3-4-14-7(6)13/h3-4,8H,1-2H3,(H2,13,14) |
InChI Key |
BISYLPMHOFXJCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CN=C1N)OC(F)(F)F)OC |
Origin of Product |
United States |
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